molecular formula C9H7ClF3NO2 B2894417 Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate CAS No. 1698027-36-9

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

Cat. No. B2894417
CAS RN: 1698027-36-9
M. Wt: 253.61
InChI Key: WLGUQRPOVNOWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H7ClF3NO2 . It is a yellow to brown solid and is used as an organic synthesis intermediate and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” can be represented by the InChI code: 1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” are not available, it’s important to note that similar compounds often undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” is a yellow to brown solid . It has a molecular weight of 253.61 . The compound should be stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is known for enhancing the biological activity and metabolic stability of pharmaceuticals . This compound can serve as a precursor in synthesizing various FDA-approved drugs, particularly those targeting neurological disorders and cancers, where modulation of protein interactions is crucial.

Agrochemical Synthesis

Compounds with a trifluoromethyl group are pivotal in developing agrochemicals due to their enhanced biological activity and environmental stability . Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate could be utilized in synthesizing novel herbicides and pesticides, offering potential solutions for crop protection and yield improvement.

Safety and Hazards

“Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” is considered hazardous. It has the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

“Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate” is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . Its future directions could involve its use in the synthesis of new compounds and potential applications in pharmaceutical research.

properties

IUPAC Name

methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUQRPOVNOWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

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